molecular formula C15H24O4 B12326004 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)-

2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)-

Cat. No.: B12326004
M. Wt: 268.35 g/mol
InChI Key: OUSZTVMGFUBARI-PYANCPKHSA-N
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Description

2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- is a dicarboxylic acid derivative with a conjugated dienyl backbone and two distinct substituents: a methyl group at position 3 and a branched alkenyl chain (1-methyl-1-octenyl) at position 2. The compound’s structure combines α,β-unsaturation (from the pentenedioic acid core) with a hydrophobic, unsaturated side chain, which likely influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(Z)-3-methyl-2-[(E)-non-2-en-2-yl]pent-2-enedioic acid

InChI

InChI=1S/C15H24O4/c1-4-5-6-7-8-9-11(2)14(15(18)19)12(3)10-13(16)17/h9H,4-8,10H2,1-3H3,(H,16,17)(H,18,19)/b11-9+,14-12-

InChI Key

OUSZTVMGFUBARI-PYANCPKHSA-N

Isomeric SMILES

CCCCCC/C=C(\C)/C(=C(\C)/CC(=O)O)/C(=O)O

Canonical SMILES

CCCCCCC=C(C)C(=C(C)CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts to form the desired product.

Chemical Reactions Analysis

2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Chemical Synthesis

2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:

  • Esterification : The compound can be converted into esters, which are valuable in the production of fragrances and flavoring agents.
  • Polymerization : It can be used as a monomer in the synthesis of polymers, enhancing material properties such as flexibility and durability.

Fragrance and Flavor Industry

The compound is noted for its pleasant odor profile, making it suitable for use in:

  • Perfumes : It is incorporated into fragrance formulations to impart floral and fruity notes.
  • Food Flavoring : The compound can be utilized to enhance flavors in food products, contributing to a more complex taste profile.

Biopesticide Development

Recent studies have explored the potential of 2-pentenedioic acid derivatives as biopesticides. Its efficacy against various pests has been documented, suggesting that it could serve as an environmentally friendly alternative to synthetic pesticides. Research indicates that compounds derived from this acid exhibit insecticidal properties without harming beneficial insects .

Case Study 1: Synthesis of Fragrance Compounds

A study conducted by researchers at a fragrance company demonstrated the successful synthesis of several esters from 2-pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)-. The esters produced exhibited enhanced stability and odor retention compared to traditional fragrance compounds. This advancement has implications for longer-lasting perfumes and cosmetics.

Case Study 2: Biopesticide Efficacy

In agricultural research, a series of trials were conducted to evaluate the insecticidal properties of formulations containing derivatives of 2-pentenedioic acid. The results showed a significant reduction in pest populations while maintaining safety for non-target species. This study was pivotal in advancing the development of sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction rate. The specific pathways involved depend on the context in which the compound is used, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the broader class of α,β-unsaturated dicarboxylic acids, which are characterized by conjugated double bonds and carboxylic acid groups. Key comparisons with structurally related compounds include:

3-Methyl-2-(Phenylmethyl)-2-Pentenedioic Acid Dimethyl Ester (Cobalt Complex) Structure: Features a phenylmethyl substituent instead of the 1-methyl-1-octenyl group. Properties: The aromatic phenyl group enhances stability via resonance but reduces solubility in polar solvents compared to alkenyl chains.

3-Methyl-2-(2-Pentenyl)-2-Cyclopenten-1-One Structure: Cyclopentenone core with a shorter alkenyl chain (2-pentenyl) and a ketone group. Properties: The α,β-unsaturated ketone system confers higher electrophilicity, leading to sensitization risks (noted in ). Mutagenicity tests on similar cyclopentenones were negative, but structural differences (e.g., ketone vs. dicarboxylic acid) may alter toxicity profiles . Reactivity: Conjugation between the ketone and double bond enhances reactivity in Michael addition reactions, unlike the dicarboxylic acid’s propensity for acid-base interactions.

(Z)-3-Methylpent-2-Enyl Acetate Structure: Ester derivative with a methyl-substituted pentenyl chain. Properties: Higher volatility and lower polarity compared to the dicarboxylic acid.

Physicochemical Properties

Property Target Compound 3-Methyl-2-(Phenylmethyl) Analog 3-Methyl-2-(2-Pentenyl)-2-Cyclopenten-1-One
Molecular Formula C₁₅H₂₂O₄ (estimated)* C₁₄H₁₄O₄ (Co complex) C₁₀H₁₄O
Functional Groups Two carboxylic acids, alkenyl Dicarboxylate ester, aromatic Cyclic ketone, α,β-unsaturation
Solubility Low in water (hydrophobic chain) Moderate (aromatic solubility) Low (non-polar cyclopentenone)
Reactivity Acid-catalyzed esterification Coordination chemistry Electrophilic addition

*Estimated based on substituent addition to 2-pentenedioic acid (C₅H₆O₄).

Biological Activity

Overview

2-Pentenedioic acid, 3-methyl-2-(1-methyl-1-octen-1-yl)-, also known by its CAS number 1832643-03-4, is a compound with the molecular formula C15H24O4C_{15}H_{24}O_4 and a molecular weight of 268.35 g/mol. Despite limited direct studies on this compound, its structural features suggest potential biological activities due to the presence of an α,β-unsaturated carbonyl moiety, which is often associated with bioactive molecules such as anti-inflammatory and anticancer agents .

Potential Biological Activities

The biological activity of compounds with similar structures or functional groups provides insights into the possible effects of this compound:

  • Anti-inflammatory Activity :
    • The α,β-unsaturated carbonyl group in the molecule resembles functional groups found in known anti-inflammatory agents like polycerasoidol and nigranoic acid ester. These compounds inhibit inflammatory pathways through mechanisms such as COX enzyme inhibition .
  • Anticancer Potential :
    • Similar α,β-unsaturated acids and esters are reported to induce apoptosis in cancer cells by modulating mitochondrial pathways or arresting the cell cycle. For instance, compounds like gambogic acid exhibit anticancer properties through HDAC inhibition .
  • Cytotoxicity :
    • Structural analogs have demonstrated moderate cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa), suggesting potential for selective tumor suppression .
  • Metabolic Modulation :
    • Molecules with conjugated double bonds and carboxylic acid groups often act as agonists for nuclear receptors like PPARα and PPARγ, which regulate fatty acid metabolism and energy homeostasis .
  • Insecticidal Activity :
    • Compounds with similar structural motifs have shown insect growth regulatory effects, making them candidates for pest control applications .

Mechanistic Insights

The biological activity of this compound may be attributed to:

  • Electrophilic Reactivity : The α,β-unsaturated carbonyl group can act as a Michael acceptor, interacting with nucleophilic residues in proteins (e.g., cysteine thiols), potentially modulating enzymatic activity.
  • Hydrophobic Interactions : The long alkyl chain enhances lipophilicity, aiding in membrane permeability and receptor binding.

Case Studies on Related Compounds

CompoundActivityMechanism/Effect
Gambogic AcidAnticancerHDAC inhibition; apoptosis induction
PolycerasoidolAnti-inflammatoryCOX enzyme inhibition
SpinasterolCytotoxicityInduces G0/G1 arrest; upregulates p53 and Bax genes
ViperidoneMetabolic ModulationStrong LXRα agonism; modulates lipid metabolism
PeniocerolCytotoxicity & InsecticidalMitochondrial permeability transition; insect growth regulation

Data Summary

PropertyValue/Description
Molecular FormulaC15H24O4C_{15}H_{24}O_4
Molecular Weight268.35 g/mol
Functional Groupsα,β-unsaturated carbonyl group
Predicted Boiling Point476.3 ± 28 °C
Predicted Density1.064 ± 0.06 g/cm³

Research Gaps

While the structural characteristics suggest promising biological activities, experimental validation is required to confirm:

  • Specific interactions with biological targets (e.g., COX enzymes or nuclear receptors).
  • Toxicological profiles to assess safety for therapeutic or agricultural applications.
  • Efficacy against specific diseases or pests.

Further studies utilizing in vitro assays, in vivo models, and computational docking simulations could provide more conclusive data.

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